molecular formula C27H34N2O10 B12762688 Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate CAS No. 129477-58-3

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate

Cat. No.: B12762688
CAS No.: 129477-58-3
M. Wt: 546.6 g/mol
InChI Key: BPZOLCZBCCYTOD-UHFFFAOYSA-N
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Description

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an ethyl ester group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate typically involves the following steps:

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.

    Nucleophilic substitution: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel antidepressants and antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups are believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Lacks the ethyl ester group, resulting in different chemical properties and applications.

    3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis reactions.

    Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate: A closely related compound with slight structural variations.

Uniqueness

Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual trimethoxybenzoyl substitution and ethyl ester group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

129477-58-3

Molecular Formula

C27H34N2O10

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate

InChI

InChI=1S/C27H34N2O10/c1-8-39-27(32)18-15-28(25(30)16-11-19(33-2)23(37-6)20(12-16)34-3)9-10-29(18)26(31)17-13-21(35-4)24(38-7)22(14-17)36-5/h11-14,18H,8-10,15H2,1-7H3

InChI Key

BPZOLCZBCCYTOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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